molecular formula C8H17NO3S B089505 2-[N-Cyclohexylamino]ethane sulfonic acid CAS No. 103-47-9

2-[N-Cyclohexylamino]ethane sulfonic acid

Cat. No. B089505
CAS RN: 103-47-9
M. Wt: 207.29 g/mol
InChI Key: MKWKNSIESPFAQN-UHFFFAOYSA-N
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Description

2-[N-Cyclohexylamino]ethane sulfonic acid is a compound of interest in various chemical synthesis processes and characterizations, due to its unique structure and properties. It's part of a broader category of compounds that are utilized for their buffering capabilities and reactivity in chemical reactions.

Synthesis Analysis

The synthesis of compounds related to 2-[N-Cyclohexylamino]ethane sulfonic acid often involves multicomponent condensation reactions. For example, β-cyclodextrin-butane sulfonic acid has been synthesized as an efficient catalyst for the one-pot synthesis of 1-amidoalkyl-2-naphthols, showcasing the versatility of sulfonic acid derivatives in facilitating complex organic reactions under mild conditions (Gong et al., 2015).

Molecular Structure Analysis

The molecular structure of related sulfonic acids demonstrates zwitterionic characteristics, where molecules are linked into hydrogen-bonded dimers. This structural arrangement contributes to their stability and reactivity. For instance, 3-cyclohexylaminopropane-1-sulfonic acid, a compound with structural similarities, crystallizes in a way that molecules are linked by interactions involving amine protons and sulfonic acid O atoms (Butcher & Deschamps, 2006).

Chemical Reactions and Properties

Sulfonic acid derivatives, including those structurally related to 2-[N-Cyclohexylamino]ethane sulfonic acid, participate in a variety of chemical reactions. They act as catalysts in organic transformations, such as the solvent-free synthesis of tetrahydrobenzo[a]xanthenes, demonstrating their chemical reactivity and the role of sulfonic acid groups in catalysis (Zare Abdolkarim et al., 2012).

Physical Properties Analysis

The physical properties of 2-[N-Cyclohexylamino]ethane sulfonic acid derivatives, like solubility and phase behavior, are influenced by their molecular structure. Tetraalkylammonium sulfonates, for instance, are characterized by wide liquid ranges and stability up to 150–180°C, indicating the impact of the sulfonic acid moiety on the physical properties of these compounds (Poole et al., 1989).

Chemical Properties Analysis

The chemical properties of sulfonic acid derivatives, such as reactivity and catalytic activity, are significant in various synthetic applications. For example, sulfonic acid-functionalized silica-coated nano-Fe3O4 particles have been utilized as a heterogeneous catalyst, highlighting the importance of sulfonic acid groups in enhancing catalytic efficiency (Nemati et al., 2014).

Scientific Research Applications

  • Chromatographic and Spectroscopic Studies : Tetraalkylammonium salts of 2-(cyclohexylamino)ethane sulfonic acid have been synthesized and characterized for their applications in chromatography and spectroscopy. They are found to be useful as mobile phases in liquid chromatography and as stationary phases for gas chromatography due to their wide liquid ranges and stability up to 150–180°C (Poole, Shetty, & Poole, 1989).

  • Coordination Tendency with Metal Ion Nucleotide Complexes : Studies have been conducted on the formation of binary and ternary complexes of various metal ions with 2-(cyclohexylamino)ethane sulfonic acid. This research is significant in understanding the coordination chemistry of biologically important zwitterionic buffers (Azab & Anwar, 2012).

  • Metal-Organic Frameworks for Cobalt Removal : A study demonstrates the use of metal-organic frameworks (MOFs) modified with Schiff base for the sorption of cobalt ions in simulated wastewater. 2-(Cyclohexylamino)ethane sulfonic acid plays a role in these MOFs, highlighting its potential in environmental remediation applications (Yuan et al., 2017).

  • Identification of Allosteric Sites on Proteins : A computational method using a Random Forest machine learning approach has been developed for identifying allosteric sites on proteins. This method includes using structures containing 2-(N-cyclohexylamino) ethane sulfonic acid as a part of the study (Chen et al., 2016).

  • Radioprotective Agents : Research on N-substituted aminoethanethiols and N-substituted aminoethanethiol S-sulfonic acids, including derivatives of 2-(N-cyclohexylamino)ethane sulfonic acid, explores their potential as radioprotective agents (Carroll & Wall, 1970).

Safety And Hazards

When handling 2-[N-Cyclohexylamino]ethane sulfonic acid, it is recommended to wear personal protective equipment and ensure adequate ventilation . Avoid ingestion, inhalation, and contact with skin, eyes, or clothing .

properties

IUPAC Name

2-(cyclohexylamino)ethanesulfonic acid
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InChI

InChI=1S/C8H17NO3S/c10-13(11,12)7-6-9-8-4-2-1-3-5-8/h8-9H,1-7H2,(H,10,11,12)
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InChI Key

MKWKNSIESPFAQN-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)NCCS(=O)(=O)O
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Molecular Formula

C8H17NO3S
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Related CAS

3076-05-9 (mono-hydrochloride salt)
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DSSTOX Substance ID

DTXSID7059274
Record name 2-(Cyclohexylamino)ethanesulfonic acid
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Molecular Weight

207.29 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name 2-(N-Cyclohexylamino)ethanesulfonic acid
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Product Name

2-[N-Cyclohexylamino]ethane sulfonic acid

CAS RN

103-47-9, 134737-05-6, 68990-09-0
Record name 2-(Cyclohexylamino)ethanesulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[N-Cyclohexylamino]ethane sulfonic acid
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2-[N-Cyclohexylamino]ethane sulfonic acid
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Reactant of Route 6
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